1-Benzyl-3-nitro-4-phenylpyrrolidine
Overview
Description
1-Benzyl-3-nitro-4-phenylpyrrolidine is a chemical compound with the molecular formula C17H18N2O2 and a molecular weight of 282.34 g/mol . This compound is characterized by a pyrrolidine ring substituted with benzyl, nitro, and phenyl groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 1-Benzyl-3-nitro-4-phenylpyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyrrolidine derivative, benzyl bromide, and nitrobenzene.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-Benzyl-3-nitro-4-phenylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like m-chloroperbenzoic acid.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Scientific Research Applications
1-Benzyl-3-nitro-4-phenylpyrrolidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-nitro-4-phenylpyrrolidine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-Benzyl-3-nitro-4-phenylpyrrolidine can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-Benzyl-3-nitro-4-methylpyrrolidine and 1-Benzyl-3-nitro-4-ethylpyrrolidine share structural similarities.
Properties
IUPAC Name |
1-benzyl-3-nitro-4-phenylpyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c20-19(21)17-13-18(11-14-7-3-1-4-8-14)12-16(17)15-9-5-2-6-10-15/h1-10,16-17H,11-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVUNFAAOQWGVQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)[N+](=O)[O-])C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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